molecular formula C18H20N2OS B2966497 1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one CAS No. 333413-07-3

1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one

Cat. No.: B2966497
CAS No.: 333413-07-3
M. Wt: 312.43
InChI Key: LEYSMPANZFBHNT-UHFFFAOYSA-N
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Description

1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. It consists of a piperazine ring substituted with a phenyl group and a phenylsulfanyl group attached to an ethanone moiety. This compound is of interest due to its potential biological activities and its role as a building block in synthetic chemistry.

Biochemical Analysis

Cellular Effects

Related compounds have shown to exhibit anticonvulsant activity , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have shown to inhibit acetylcholinesterase, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one typically involves the reaction of 4-phenylpiperazine with a suitable ethanone derivative under controlled conditions. One common method includes the use of phenylsulfanyl chloride as a reagent, which reacts with the piperazine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group on the piperazine ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles like bromine or nitronium ions

Major Products

    Oxidation: Formation of the corresponding sulfone derivative

    Reduction: Formation of the corresponding alcohol derivative

    Substitution: Various substituted phenyl derivatives depending on the electrophile used

Scientific Research Applications

1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-phenylpiperazin-1-yl)ethan-1-one: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.

    1-(4-phenylpiperazin-1-yl)-2-(methylsulfanyl)ethan-1-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group, potentially altering its reactivity and biological activity.

    1-(4-phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethan-1-one: The sulfonyl group may confer different chemical stability and reactivity compared to the sulfanyl group.

Uniqueness

1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one is unique due to the presence of both the phenylpiperazine and phenylsulfanyl groups. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c21-18(15-22-17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYSMPANZFBHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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